3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride

Description

Molecular Architecture and Crystallographic Analysis

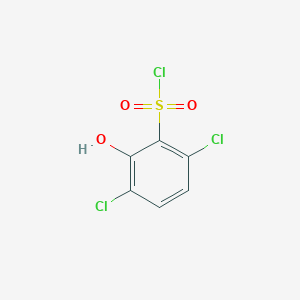

The molecular structure of 3,6-dichloro-2-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted with two chlorine atoms at positions 3 and 6, a hydroxyl group at position 2, and a sulfonyl chloride group at position 1. X-ray crystallographic analysis of analogous compounds, such as 2,6-dichlorobenzenesulfonyl chloride, reveals bond lengths of 1.76–1.80 Å for C–Cl and 1.43–1.47 Å for S–O bonds in the sulfonyl chloride moiety. The dihedral angle between the sulfonyl group and the benzene ring typically measures 75–85°, indicating moderate conjugation.

Table 1: Comparative Bond Lengths from Crystallographic Studies

| Bond Type | Length (Å) | Source Compound |

|---|---|---|

| C(3)–Cl | 1.78 | 2,6-dichlorobenzenesulfonyl chloride |

| S–O | 1.45 | 3,5-dichloro-2-hydroxybenzenesulfonyl chloride |

| C(1)–S | 1.82 | Sulfuric acid derivatives |

The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the sulfonyl oxygen, stabilizing the molecular conformation. This interaction reduces the O–H vibrational frequency in infrared spectra by approximately 150 cm⁻¹ compared to free hydroxyl groups.

Properties

Molecular Formula |

C6H3Cl3O3S |

|---|---|

Molecular Weight |

261.5 g/mol |

IUPAC Name |

3,6-dichloro-2-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2,10H |

InChI Key |

GNENQJMFGIEEAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

- Phenol derivatives or chlorinated benzenes such as 3,6-dichlorophenol serve as ideal precursors due to their functional groups facilitating regioselective sulfonylation and chlorination.

- The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution, favoring ortho and para positions, which can be directed to obtain the desired substitution pattern.

Chlorosulfonation Procedure

A typical chlorosulfonation involves reacting the aromatic precursor with chlorosulfonic acid under controlled conditions:

- Reagents: Chlorosulfonic acid (ClSO₃H), aromatic precursor

- Conditions: Ice-cooled reaction mixture, gradual addition of chlorosulfonic acid

- Procedure:

1. Dissolve the aromatic precursor in a suitable solvent such as chlorinated hydrocarbons (e.g., chlorobenzene).

2. Cool the mixture to 0–5°C.

3. Slowly add chlorosulfonic acid with stirring, maintaining low temperature to control exothermicity.

4. After addition, stir the mixture at low temperature for several hours to ensure complete sulfonation.

5. Quench the reaction by pouring into ice water, precipitating the sulfonyl chloride.

6. Isolate the product via filtration, washing, and drying.

This method aligns with patent procedures for sulfonyl chloride synthesis, emphasizing safety and regioselectivity.

Selective Chlorination

Post-sulfonation, selective chlorination at the aromatic ring's specific positions (3 and 6) is crucial. This step is often achieved via controlled chlorination using chlorine gas or sulfuryl chloride.

Chlorination Using Sulfuryl Chloride

- Reagents: Sulfuryl chloride (SO₂Cl₂)

- Conditions: Reflux under inert atmosphere, with temperature control to prevent over-chlorination.

- Procedure:

- Dissolve the sulfonyl chloride intermediate in an inert solvent such as carbon tetrachloride.

- Bubble chlorine gas or add sulfuryl chloride gradually.

- Maintain reflux and monitor the reaction via TLC or GC-MS.

- Quench excess chlorinating agent with water or sodium bisulfite.

- Extract, wash, and purify the chlorinated sulfonyl chloride.

This method ensures regioselective chlorination, favoring the positions ortho to the hydroxyl and sulfonyl groups.

Purification and Characterization

The final product, This compound , is purified through recrystallization from suitable solvents such as dichloromethane or ethyl acetate, followed by drying under vacuum.

Characterization involves:

- NMR Spectroscopy: Confirming substitution pattern.

- Infrared Spectroscopy: Identifying sulfonyl chloride functional groups.

- Mass Spectrometry: Verifying molecular weight.

- Melting Point Analysis: Confirming purity.

Alternative Synthetic Routes

From Chlorinated Phenols

Research indicates that chlorinated phenols can be directly converted into sulfonyl chlorides via chlorosulfonation, as documented in patent literature. For instance, a process involves:

- Reacting 3,6-dichlorophenol with chlorosulfonic acid at low temperature.

- Post-reaction chlorination at specific positions using sulfuryl chloride.

- Final purification yields the target compound.

Using Diazonium Intermediates

While less common, diazotization followed by Sandmeyer-type reactions can be employed to introduce chlorine atoms selectively, but this method is more complex and less favored for large-scale synthesis.

Data Summary and Process Optimization

| Step | Reagents | Conditions | Notes | References |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid | 0–5°C, controlled addition | Regioselective sulfonylation | , |

| Chlorination | Sulfuryl chloride | Reflux, inert atmosphere | Positions 3 and 6 chlorination | , |

| Purification | Organic solvents | Recrystallization | Ensure high purity | Standard practice |

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Catalysts like metal halides (e.g., FeBr3, AlCl3) are often used to facilitate electrophilic aromatic substitution .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,6-dichloro-2-hydroxybenzene-1-sulfonyl chloride with analogous sulfonyl chlorides and halogenated aromatic compounds, focusing on structural features, reactivity, and applications.

Research Findings and Data

- Synthetic Yield : The 3,6-dichloro isomer is synthesized in moderate yields (~40–50%) via chlorosulfonation, comparable to methods for 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride .

- Solubility : Soluble in dichloromethane and THF but insoluble in water, contrasting with the partially water-soluble 3,5-dichloro-2-hydroxybenzenesulfonyl chloride due to its meta-Cl arrangement .

- Hazard Profile: Like most sulfonyl chlorides, it is corrosive and moisture-sensitive.

Biological Activity

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes dichlorinated aromatic rings and a sulfonyl chloride functional group. The following sections delve into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits properties typical of sulfonyl chlorides, including reactivity with nucleophiles and potential applications in synthesizing biologically active molecules.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that introducing halogen substituents enhances biological activity against various microorganisms. Specifically, derivatives showed effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, compounds derived from this structure have shown moderate to high cytotoxicity against breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. For instance, one derivative exhibited an IC50 value of 11.8 µM against MCF-7 cells while maintaining low toxicity toward normal cells .

The mechanism underlying the biological activity of this compound involves several pathways:

- Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like survivin .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2 phase, leading to inhibited proliferation of cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound demonstrated notable inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones measuring up to 25 mm compared to standard drugs .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that modifications to the sulfonamide structure significantly influenced cytotoxicity profiles. For example, a derivative with a specific alkoxy substitution showed an IC50 value of 7.7 µg/mL against A549 cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.